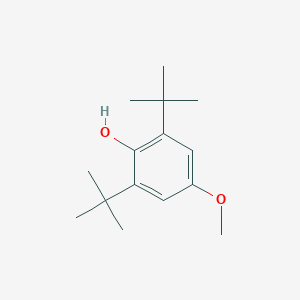

2,6-DI-Tert-butyl-4-methoxyphenol

概要

説明

2,6-ジ-tert-ブチル-4-メトキシフェノールは、様々な物質を酸化劣化から保護する能力で知られるフェノール系酸化防止剤です。 化粧品、医薬品、食品など、酸化を防止し、保存期間を延長するために広く使用されています .

2. 製法

合成経路と反応条件

2,6-ジ-tert-ブチル-4-メトキシフェノールは、2,6-ジ-tert-ブチルフェノールとメタノールを酸触媒の存在下で反応させることで合成できます。 反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます .

工業的生産方法

工業的には、2,6-ジ-tert-ブチル-4-メトキシフェノールの製造は、同様の反応条件を用いた大規模合成によって行われ、より高い収率と効率のために最適化されています。 プロセスには、製品品質の均一性を確保するために、反応パラメータの継続的な監視と制御が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-methoxyphenol can be synthesized through the reaction of 2,6-di-tert-butylphenol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes continuous monitoring and control of reaction parameters to ensure consistent product quality .

化学反応の分析

Antioxidant Activity via Radical Scavenging

DTBMP acts primarily as a chain-breaking antioxidant by donating hydrogen atoms to peroxy radicals (ROO- ), preventing oxidative degradation.

Mechanism of Radical Quenching

-

Hydrogen Atom Transfer (HAT):

The phenoxyl radical (DTBMP- ) is stabilized by resonance and steric protection from tert-butyl groups .

-

Second Radical Quenching:

Kinetic Parameters

| Reaction Partner | Rate Constant (k₂, M⁻¹s⁻¹) | KIE (k_H/k_D) | Temp. Range | Reference |

|---|---|---|---|---|

| High-valent iron complex | 71.15 (H), 50.8 (D) | 1.4 | 228–248 K | |

| DPPH radical | Not applicable* | — | RT |

*Bulky tert-butyl groups hinder DPPH interaction, making this assay less reliable for DTBMP .

Reactivity with High-Valent Metal Complexes

DTBMP participates in redox reactions with high-valent iron species, forming phenoxyl radicals:

Reaction with Fe(IV)–OH Complex

Marcus Analysis

A linear correlation (slope = −0.31) between ln(k₂) and oxidation potential (Eₒₓ) of phenols supports a proton-coupled electron transfer (PCET) mechanism .

Reaction with ortho-Alkynylarylimine

Biological Interactions and Anti-inflammatory Effects

While primarily an antioxidant, DTBMP synergizes with other phenols (e.g., BHT/BHA) to suppress inflammatory mediators:

Key Findings

-

Synergy with BHA: 0.5–2 molar ratio reduces LPS-induced COX-2 and TNF-α expression in RAW264.7 cells .

-

Mechanism: Combined radical scavenging and inhibition of NF-κB signaling .

Comparative Reactivity with Analogues

| Compound | BDE (O–H, kcal/mol) | log P | Relative k₂ (vs. DTBMP) |

|---|---|---|---|

| DTBMP | ~82* | 4.1 | 1.00 |

| BHT (4-methyl analogue) | 78.5 | 5.1 | 1.71 |

| TBP (2,4,6-tri-t-butyl) | 84.2 | 6.3 | 0.53 |

*Estimated via DFT calculations .

Degradation Pathways

-

Thermal Decomposition: Above 160°C, DTBMP undergoes demethoxylation and tert-butyl group elimination, forming phenolic derivatives .

-

Photolysis: UV exposure generates quinone methides via O–H bond cleavage .

Activation Parameters in HAT Reactions

| Parameter | Value | Conditions |

|---|---|---|

| ΔH‡ (kcal/mol) | 7.23 ± 0.28 | 228–248 K, CH₃CN |

| ΔS‡ (cal/mol·K) | −20.54 ± 1.6 | |

| Transition State | Ordered, proton-coupled |

科学的研究の応用

Food Preservation

BHA is primarily used as a food preservative to inhibit rancidity caused by oxidation. It is effective in extending the shelf life of various food products, particularly those high in fats and oils. Its application includes:

- Fats and Oils: Preventing spoilage and maintaining flavor.

- Packaged Foods: Enhancing the stability of snacks and baked goods.

Case Study:

A study demonstrated that the addition of BHA in snack foods significantly reduced oxidative deterioration, leading to improved sensory qualities over extended storage periods .

Cosmetics and Personal Care Products

The compound is employed in cosmetics to protect formulations from oxidative damage, which can lead to changes in color, scent, and efficacy. Common applications include:

- Lotions and Creams: Preserving active ingredients.

- Makeup Products: Maintaining product integrity during storage.

Data Table: Cosmetic Applications of BHA

| Product Type | Application | Benefits |

|---|---|---|

| Moisturizers | Antioxidant protection | Prolongs shelf life |

| Sunscreens | Stabilizes UV filters | Enhances effectiveness |

| Hair Products | Prevents oxidation of oils | Maintains quality |

Pharmaceuticals

In pharmaceuticals, BHA is used to stabilize active ingredients against degradation during formulation and storage. Its antioxidant properties help preserve drug efficacy.

Example:

BHA has been shown to enhance the stability of certain vitamins in multivitamin formulations, preventing loss of potency over time .

Plastics and Polymers

BHA serves as an antioxidant in the production of plastics and polymers, where it protects materials from thermal degradation during processing. This application is critical for maintaining the physical properties of polymers.

Data Table: Industrial Applications of BHA

| Industry | Application | Impact |

|---|---|---|

| Food Industry | Preservative | Extends shelf life |

| Cosmetics | Stabilizer | Maintains product quality |

| Pharmaceuticals | Stabilizer | Enhances drug efficacy |

| Plastics | Antioxidant | Protects against thermal degradation |

Safety and Regulatory Status

While BHA is recognized for its beneficial applications, safety concerns have been raised regarding its potential toxicity and tumor-promoting effects at high concentrations. Regulatory bodies such as the FDA have established acceptable daily intake levels for BHA in food products . Continuous research is necessary to evaluate its long-term effects on health.

作用機序

2,6-ジ-tert-ブチル-4-メトキシフェノールは、その抗酸化作用によって効果を発揮します。それはフリーラジカルと活性酸素種をスカベンジし、それによって様々な物質に対する酸化損傷を防ぎます。 分子標的としては、脂質過酸化物やその他の活性酸素種が含まれ、関連する経路は主に酸化連鎖反応の阻害に関連しています .

類似化合物との比較

類似化合物

2,6-ジ-tert-ブチル-4-メチルフェノール:

2,6-ジ-tert-ブチルフェノール: 抗酸化作用を有する関連化合物ですが、メトキシ基がありません

独自性

2,6-ジ-tert-ブチル-4-メトキシフェノールは、メトキシ基を持つことで他の類似化合物と比べて抗酸化作用が強くなっています。 この構造的特徴により、様々な用途において酸化劣化を防ぐのにより効果的です .

生物活性

2,6-Di-tert-butyl-4-methoxyphenol (often referred to as BHT or butylated hydroxytoluene) is a widely studied phenolic compound known for its antioxidant properties. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₁₅H₂₄O₂

- Molecular Weight : 236.35 g/mol

- Structure : The compound features two tert-butyl groups and a methoxy group attached to a phenolic ring, which contributes to its stability and antioxidant activity.

BHT acts primarily as an antioxidant , scavenging free radicals and inhibiting lipid peroxidation. Its mechanism involves:

- Hydrogen Atom Transfer (HAT) : BHT donates hydrogen atoms to free radicals, stabilizing them and preventing oxidative damage .

- Chain-breaking Activity : It interrupts the propagation of free radical reactions, thus protecting cellular components from oxidative stress .

Antioxidant Activity

BHT has been extensively studied for its antioxidant properties:

- A comparative study indicated that BHT does not act as a typical antioxidant but rather as a "retarder" of oxidation processes under specific conditions .

- Kinetic studies show that BHT effectively reduces oxygen uptake in lipid bilayers, highlighting its potential role in biological membranes .

Cytotoxicity and Cell Viability

Research indicates that BHT can exhibit cytotoxic effects depending on concentration:

- In HeLa cells, BHT demonstrated an IC₅₀ value of approximately 10 µg/mL, indicating significant cytotoxicity at higher concentrations .

- In MCF-7 and A431 cell lines, BHT influenced the expression of apoptosis-related genes such as P53 and caspase 7 when administered at concentrations of 50 and 100 µg/mL .

Study on Neuroprotection

A notable study explored the neuroprotective effects of BHT in animal models subjected to oxidative stress:

- Findings : BHT administration resulted in reduced neuronal damage and improved behavioral outcomes in models of induced oxidative stress. The protective effect was attributed to its ability to scavenge free radicals and inhibit lipid peroxidation in neuronal tissues .

Anti-inflammatory Properties

BHT has also been investigated for its anti-inflammatory effects:

- In RAW264.7 macrophage cells, treatment with BHT at concentrations of 10 µM significantly downregulated pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.

Toxicological Considerations

While BHT is recognized for its beneficial properties, it also poses certain risks:

- Long-term studies have indicated potential carcinogenic effects in animal models when administered at high doses over extended periods .

- Regulatory assessments have classified BHT as having limited evidence of carcinogenicity based on animal studies, necessitating caution in its application in food and cosmetic products .

Comparative Analysis of Antioxidants

The following table summarizes the antioxidant properties of various phenolic compounds including BHT:

| Compound | Mechanism of Action | IC₅₀ (µg/mL) | Notes |

|---|---|---|---|

| This compound (BHT) | Hydrogen atom transfer | ~10 | Effective in lipid peroxidation inhibition |

| Alpha-tocopherol | Radical scavenging | ~20 | Natural vitamin E derivative |

| Butylated Hydroxyanisole (BHA) | Chain-breaking antioxidant | ~15 | Similar structure to BHT |

特性

IUPAC Name |

2,6-ditert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKQUGVTITNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041379 | |

| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-01-0 | |

| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616072TMXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。